molecular formula C12H16F3N B12448961 1-(4-Butylphenyl)-2,2,2-trifluoroethylamine

1-(4-Butylphenyl)-2,2,2-trifluoroethylamine

Cat. No.: B12448961
M. Wt: 231.26 g/mol
InChI Key: GVJTVJAGNGOIPK-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-2,2,2-trifluoroethylamine is an organic compound characterized by the presence of a trifluoroethylamine group attached to a butyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-2,2,2-trifluoroethylamine typically involves the reaction of 4-butylphenylamine with a trifluoroethylating agent. One common method is the nucleophilic substitution reaction where 4-butylphenylamine reacts with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-2,2,2-trifluoroethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.

    Substitution: The trifluoroethylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

1-(4-Butylphenyl)-2,2,2-trifluoroethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its role as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

    1-(4-Butylphenyl)-2,2,2-trifluoroethanol: Similar structure but with a hydroxyl group instead of an amine.

    1-(4-Butylphenyl)-2,2,2-trifluoroacetic acid: Contains a carboxylic acid group instead of an amine.

    1-(4-Butylphenyl)-2,2,2-trifluoromethane: Lacks the amine group, resulting in different chemical properties.

Uniqueness: 1-(4-Butylphenyl)-2,2,2-trifluoroethylamine is unique due to the presence of the trifluoroethylamine group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, offering advantages in terms of reactivity and selectivity compared to its analogs.

Properties

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

IUPAC Name

1-(4-butylphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C12H16F3N/c1-2-3-4-9-5-7-10(8-6-9)11(16)12(13,14)15/h5-8,11H,2-4,16H2,1H3

InChI Key

GVJTVJAGNGOIPK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C(F)(F)F)N

Origin of Product

United States

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